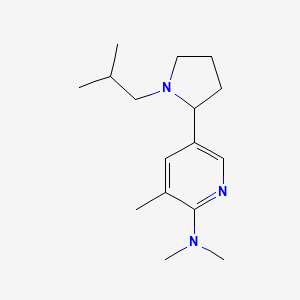
5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-イソブチルピロリジン-2-イル)-N,N,3-トリメチルピリジン-2-アミンは、その独特な構造特性と潜在的な用途により、さまざまな科学分野で注目を集めている複雑な有機化合物です。この化合物は、ピリジン環にピロリジン環が結合しており、さらにイソブチル基とトリメチル基が結合しているため、化学反応性と安定性が向上しています。
準備方法
合成経路と反応条件
5-(1-イソブチルピロリジン-2-イル)-N,N,3-トリメチルピリジン-2-アミンの合成には、通常、複数段階の有機反応が伴います。一般的な方法の1つは、ピロリジン環を調製してから、アルキル化によってイソブチル基を導入することです。次に、ピリジン環を別途合成し、制御された条件下でピロリジン誘導体と組み合わせて、最終化合物を形成します。反応条件には、通常、触媒、ジクロロメタンなどの溶媒、温度調節が含まれ、高い収率と純度が確保されます。
工業生産方法
この化合物の工業生産では、同様の合成経路を使用する場合がありますが、規模が大きくなります。連続フロー合成や自動反応器などの技術を使用して、効率とスケーラビリティを向上させることができます。クロマトグラフィーや分光法などの品質管理対策は、最終製品の一貫性と純度を確保するために不可欠です。
化学反応の分析
反応の種類
5-(1-イソブチルピロリジン-2-イル)-N,N,3-トリメチルピリジン-2-アミンは、次のようなさまざまな化学反応を起こします。
酸化: この反応では、酸素含有官能基が導入され、化合物の反応性が変化します。
還元: この反応では、酸素含有基が除去されるか、二重結合が還元され、化合物の安定性に影響を与えます。
置換: この反応では、ある官能基が別の官能基に置き換えられ、化合物の特性が変化します。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。温度、溶媒の選択、pHなどの反応条件は、目的の結果を得るために慎重に制御されます。
主な生成物
これらの反応から形成される主な生成物は、使用した特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元はより飽和した化合物を生成する可能性があります。置換反応では、さまざまな官能基を導入することができ、さまざまな誘導体が生成されます。
科学研究への応用
5-(1-イソブチルピロリジン-2-イル)-N,N,3-トリメチルピリジン-2-アミンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成や反応機構の研究におけるビルディングブロックとして使用されます。
生物学: この化合物の構造的特徴は、生物学的相互作用や酵素阻害の研究における候補になっています。
産業: その独特の化学的特性により、ポリマーやコーティングなどの新素材の開発に使用できます。
科学的研究の応用
5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
5-(1-イソブチルピロリジン-2-イル)-N,N,3-トリメチルピリジン-2-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物の構造により、これらの標的に結合することができ、その機能を阻害または活性化する可能性があります。関与する経路には、シグナル伝達、代謝プロセス、または遺伝子発現調節が含まれます。
類似の化合物との比較
類似の化合物
5-(1-イソブチルピロリジン-2-イル)-N,N,3-トリメチルピリジン-2-アミン: 1-イソブチル-5-(2-ピロリジニル)-1H-ピラゾールや他のピロリジン誘導体などの化合物と類似性があります。
1-イソブチル-5-(2-ピロリジニル)-1H-ピラゾール: この化合物は、同様のピロリジン環を持っていますが、結合している官能基と全体的な構造が異なります。
独自性
5-(1-イソブチルピロリジン-2-イル)-N,N,3-トリメチルピリジン-2-アミンの独自性は、その特定の官能基と構造的特徴の組み合わせにあり、これにより独特な化学反応性と潜在的な用途がもたらされます。さまざまな化学反応を起こし、生物学的標的と相互作用する能力は、研究と産業目的のために価値のある化合物となっています。
類似化合物との比較
Similar Compounds
5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine: shares similarities with compounds like 1-Isobutyl-5-(2-pyrrolidinyl)-1H-pyrazole and other pyrrolidine derivatives.
1-Isobutyl-5-(2-pyrrolidinyl)-1H-pyrazole: This compound has a similar pyrrolidine ring but differs in the attached functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
生物活性
5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine (CAS No. 1352499-73-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H27N3, with a molecular weight of 261.41 g/mol. The compound features a pyridine ring substituted with a trimethyl group and a pyrrolidine moiety, which may contribute to its biological activity.
2. Neuroprotective Effects
Compounds featuring pyrrolidine and pyridine rings have been investigated for neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage . The specific neuroprotective mechanisms of this compound remain to be elucidated through further research.
The biological activity of this compound could involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission and exhibiting potential anxiolytic or antidepressant effects.
Case Study 1: Inflammation Model
In an experimental model using carrageenan-induced paw edema in rats, compounds structurally related to this compound demonstrated significant reductions in edema formation and pro-inflammatory cytokine levels. This suggests that the compound may possess similar anti-inflammatory properties .
Case Study 2: Neuroprotective Evaluation
A study evaluated the neuroprotective effects of various pyridine derivatives in models of oxidative stress. Although direct data on the specific compound is lacking, the results indicated that structural analogs could reduce oxidative damage in neuronal cells, highlighting a potential avenue for future research on this particular compound .
特性
分子式 |
C16H27N3 |
|---|---|
分子量 |
261.41 g/mol |
IUPAC名 |
N,N,3-trimethyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H27N3/c1-12(2)11-19-8-6-7-15(19)14-9-13(3)16(17-10-14)18(4)5/h9-10,12,15H,6-8,11H2,1-5H3 |
InChIキー |
ICCYBXUDVQPWME-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N(C)C)C2CCCN2CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















